molecular formula C13H17N3O B2864313 N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide CAS No. 2411317-98-9

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide

カタログ番号 B2864313
CAS番号: 2411317-98-9
分子量: 231.299
InChIキー: JIFWIXIIIZPYTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). AZD9291 has shown promising results in preclinical and clinical studies, and its unique chemical structure and mechanism of action make it a potential candidate for overcoming drug resistance in NSCLC patients.

作用機序

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide works by irreversibly binding to the mutated EGFR tyrosine kinase, inhibiting its activity and preventing the downstream signaling pathways that promote cancer cell growth and survival. The drug has been shown to be highly selective for mutated EGFR, with minimal activity against wild-type EGFR.
Biochemical and Physiological Effects:
N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide has been shown to have potent antitumor activity in preclinical models of NSCLC, with a high degree of selectivity for mutated EGFR. The drug has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical trials, N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide has been shown to induce tumor regression in a significant proportion of patients, with a manageable toxicity profile.

実験室実験の利点と制限

One of the main advantages of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide is its specificity for mutated EGFR, which makes it a valuable tool for studying the role of EGFR signaling in cancer cell growth and survival. However, the irreversibility of its binding to EGFR may limit its use in certain experimental settings, and its high cost may also be a limiting factor for some researchers.

将来の方向性

There are several potential future directions for research on N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide. One area of focus is the identification of biomarkers that can predict response to the drug, which could help to guide patient selection and improve treatment outcomes. Another area of interest is the development of combination therapies that can enhance the efficacy of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide and overcome resistance mechanisms. Additionally, further studies are needed to better understand the long-term safety and efficacy of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide, particularly in patients with advanced NSCLC.

合成法

The synthesis of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide involves several steps, including the preparation of the pyridine and azetidine intermediates, followed by the coupling of these intermediates with prop-2-enamide. The final product is obtained through a series of purification and isolation steps, resulting in a white solid with a high degree of purity.

科学的研究の応用

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide has been extensively studied in preclinical and clinical settings, and its efficacy and safety have been evaluated in several clinical trials. The drug has been shown to be effective in patients with EGFR-mutant NSCLC who have developed resistance to first- and second-generation EGFR TKIs. N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to have a favorable safety profile, with manageable side effects.

特性

IUPAC Name

N-[2-[6-(azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-13(17)14-7-6-11-4-5-12(15-10-11)16-8-3-9-16/h2,4-5,10H,1,3,6-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFWIXIIIZPYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CN=C(C=C1)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。